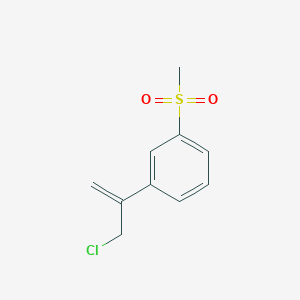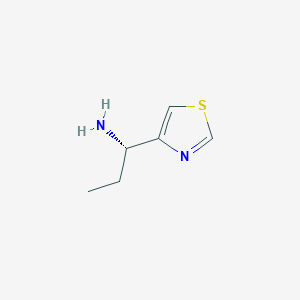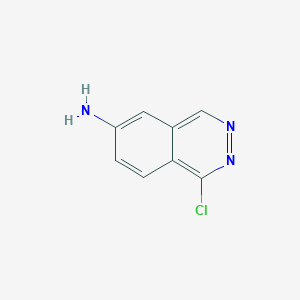
2-(2-Acetyl-5-chlorophenyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Acetyl-5-chlorophenyl)acetic acid is an organic compound with a molecular formula of C10H9ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an acetyl group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetyl-5-chlorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorotoluene.
Acetylation: The 2-chlorotoluene undergoes Friedel-Crafts acetylation using acetyl chloride and aluminum chloride as a catalyst to form 2-acetyl-5-chlorotoluene.
Oxidation: The acetylated product is then oxidized using potassium permanganate (KMnO4) to introduce the carboxylic acid group, resulting in 2-(2-Acetyl-5-chlorophenyl)acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Acetyl-5-chlorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(2-Acetyl-5-chlorophenyl)acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Acetyl-5-chlorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The acetyl and chlorine substituents can influence its binding affinity and specificity towards molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Acetylphenyl)acetic acid: Lacks the chlorine substituent.
2-(2-Chlorophenyl)acetic acid: Lacks the acetyl group.
Phenylacetic acid: Lacks both the acetyl and chlorine substituents.
Uniqueness
2-(2-Acetyl-5-chlorophenyl)acetic acid is unique due to the presence of both the acetyl and chlorine substituents on the phenyl ring. These substituents can significantly alter its chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C10H9ClO3 |
|---|---|
Poids moléculaire |
212.63 g/mol |
Nom IUPAC |
2-(2-acetyl-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)9-3-2-8(11)4-7(9)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
Clé InChI |
JTGFMMNWPLVCPD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


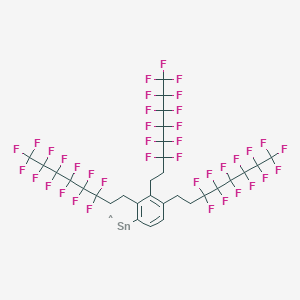
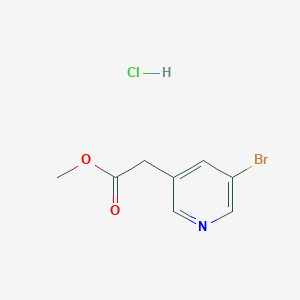
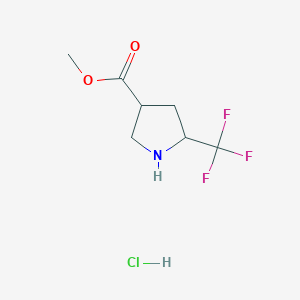

![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
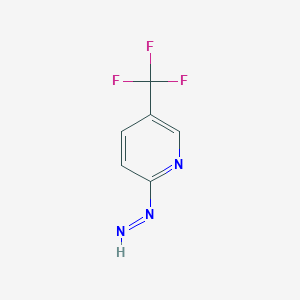
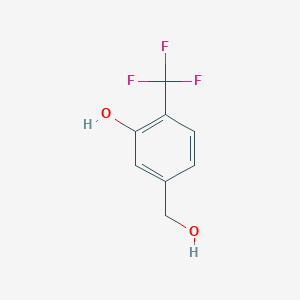
![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)


